5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one
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Overview
Description
5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired thiophene ring. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that can be optimized for higher yields and purity. These methods often utilize cost-effective reagents and efficient reaction conditions to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one include other heterocyclic compounds with thiophene or cycloheptane rings, such as:
- 5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]pyridine
- 5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]furan
Uniqueness
What sets this compound apart is its specific combination of a cycloheptane ring with a thiophene moiety, which imparts unique chemical and physical properties
Properties
CAS No. |
20892-19-7 |
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Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1,3-dimethyl-5,6,7,8-tetrahydrocyclohepta[c]thiophen-4-one |
InChI |
InChI=1S/C11H14OS/c1-7-9-5-3-4-6-10(12)11(9)8(2)13-7/h3-6H2,1-2H3 |
InChI Key |
HCPIKWPPXGNANO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC(=O)C2=C(S1)C |
Origin of Product |
United States |
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